Murrayacarpin B

Description

Properties

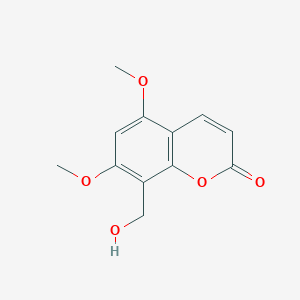

IUPAC Name |

8-(hydroxymethyl)-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-15-9-5-10(16-2)8(6-13)12-7(9)3-4-11(14)17-12/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMKZZUKJPKMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CC(=O)O2)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Murrayacarpin B from Murraya koenigii: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the isolation of Murrayacarpin B, a carbazole alkaloid, from the leaves of Murraya koenigii. This document outlines the necessary experimental protocols, summarizes key quantitative data, and visualizes the workflow for a comprehensive understanding of the process.

Murraya koenigii, commonly known as the curry tree, is a rich source of bioactive carbazole alkaloids, which have demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. Among these, Murrayacarpin B has garnered interest for its potential therapeutic applications. The successful isolation and purification of this compound are critical first steps for further preclinical and clinical investigations.

Experimental Protocols

1. Plant Material and Extraction:

Dried and powdered leaves of Murraya koenigii serve as the starting material. The initial extraction is typically performed using an organic solvent to isolate a crude extract containing a mixture of phytochemicals.

-

Solvent Extraction: Maceration or Soxhlet extraction are common methods. Solvents such as acetone, ethanol, or methanol are effective in extracting carbazole alkaloids.[1][2] The choice of solvent can influence the yield and composition of the crude extract. For instance, methanolic extracts have been reported to give a high percentage yield of crude extract.

-

Defatting: An initial wash with a nonpolar solvent like petroleum ether can be employed to remove fats and waxes from the plant material, which can interfere with subsequent purification steps.[3]

2. Chromatographic Purification:

Column chromatography is the primary technique used to separate the individual carbazole alkaloids from the crude extract. This method relies on the differential adsorption of compounds onto a stationary phase as a mobile phase is passed through the column.

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of carbazole alkaloids.[3]

-

Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system involves a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.[4] Other solvent systems may include petroleum ether, benzene, and chloroform.[3]

-

Fraction Collection and Monitoring: The eluent is collected in fractions, and the composition of each fraction is monitored using Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together. This process is repeated with different solvent systems or chromatographic techniques until the desired purity of Murrayacarpin B is achieved.

Data Presentation

Quantitative data regarding the yield and purity of Murrayacarpin B is not extensively reported in the available literature. However, data on the overall yield of extracts and the content of other major carbazole alkaloids can provide a useful reference.

| Parameter | Value | Reference |

| Crude Extract Yield (Methanol) | 21.42% | [5] |

| Crude Extract Yield (Ethanol) | 22.53% | [1] |

| Crude Extract Yield (Acetone) | 18.30% | [1] |

Table 1: Reported Yields of Crude Extracts from Murraya koenigii Leaves.

Spectroscopic data is essential for the structural elucidation and confirmation of the isolated Murrayacarpin B. While a complete dataset for Murrayacarpin B is not compiled here, the following table outlines the necessary spectroscopic analyses.

| Spectroscopic Technique | Information Provided |

| ¹H-NMR | Provides information about the number and chemical environment of protons in the molecule. |

| ¹³C-NMR | Provides information about the number and types of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. |

Table 2: Spectroscopic Techniques for the Characterization of Murrayacarpin B.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of Murrayacarpin B from Murraya koenigii.

Signaling Pathways

The precise signaling pathways modulated by Murrayacarpin B have not yet been fully elucidated. However, studies on other carbazole alkaloids isolated from Murraya koenigii have provided insights into their potential mechanisms of action, particularly in the context of cancer.

Research has shown that certain carbazole alkaloids can induce apoptosis (programmed cell death) in cancer cells through caspase-dependent pathways.[6] Additionally, some of these compounds have been observed to inhibit autophagic flux, a cellular process that can either promote or prevent cell survival.[3] A network pharmacology study suggested that phytochemicals from M. koenigii may target key signaling pathways in breast cancer, such as the PI3K-Akt and MAPK signaling pathways.[7]

Further research is required to specifically determine the signaling pathways that are affected by Murrayacarpin B. The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.

References

- 1. ukm.my [ukm.my]

- 2. phytojournal.com [phytojournal.com]

- 3. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. researchgate.net [researchgate.net]

Murrayacarpin B: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayacarpin B, a prenylcoumarin, has garnered interest within the scientific community for its potential biological activities. As a member of the coumarin class of secondary metabolites, it is found within the plant kingdom, specifically within the Rutaceae family. This technical guide provides an in-depth overview of the natural sources of Murrayacarpin B, detailed protocols for its extraction and isolation, quantitative data on its occurrence, and an illustrative representation of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Murrayacarpin B

The primary natural source of Murrayacarpin B identified to date is the flowers of Murraya paniculata (L.) Jack, commonly known as orange jasmine.[1][2] This small, tropical, evergreen shrub is widely distributed in South Asia, Southeast Asia, and Australia.[3] Phytochemical investigations of various parts of Murraya species, including leaves, seeds, and stem bark, have revealed a rich diversity of secondary metabolites, with alkaloids and coumarins being major constituents.[4] While other coumarins have been isolated from different parts of the plant, the flowers are specifically reported as the source of Murrayacarpin B.[1][2]

Quantitative Data

The yield of Murrayacarpin B from its natural source is a critical factor for researchers considering its isolation for further studies. The following table summarizes the quantitative data available from the primary literature on the isolation of Murrayacarpin B and its related compound, Murrayacarpin A, from the flowers of Murraya paniculata.

| Compound | Plant Source | Plant Part | Yield (from dried material) | Reference |

| Murrayacarpin A | Murraya paniculata | Flowers | 0.0012% | Wu, T. S., et al. (1989) |

| Murrayacarpin B | Murraya paniculata | Flowers | 0.0008% | Wu, T. S., et al. (1989) |

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of Murrayacarpin B from the flowers of Murraya paniculata, based on established phytochemical procedures for coumarin isolation.

Plant Material Collection and Preparation

-

Fresh flowers of Murraya paniculata are collected.

-

The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

The dried flowers are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

The powdered flower material is subjected to extraction with a suitable organic solvent. A common method involves cold percolation or maceration with methanol or ethanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction, though this method uses heat and may not be suitable for all compounds.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Isolation

-

The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

The chloroform and ethyl acetate fractions are often rich in coumarins. These fractions are concentrated and subjected to further chromatographic separation.

-

Column Chromatography: The active fraction is adsorbed onto a stationary phase (e.g., silica gel) and loaded onto a glass column. Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Spots corresponding to coumarins can be visualized under UV light (typically at 254 nm and 365 nm).

-

Fractions with similar TLC profiles are pooled and concentrated.

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the enriched fractions is achieved using pTLC or semi-preparative/preparative HPLC to isolate the pure Murrayacarpin B.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy: To determine the absorption maxima characteristic of the coumarin chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl, carbonyl, and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

Biosynthesis of Coumarins

Murrayacarpin B belongs to the coumarin family of natural products, which are biosynthesized via the phenylpropanoid pathway. This pathway is a major route for the production of a wide variety of plant secondary metabolites. The general biosynthetic pathway leading to the formation of simple coumarins in plants of the Rutaceae family is illustrated below.[5][6][7]

Caption: Generalized biosynthetic pathway of coumarins in the Rutaceae family.

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H). A series of subsequent enzymatic reactions, including ortho-hydroxylation catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H), leads to the formation of the core coumarin structure, umbelliferone. Umbelliferone then serves as a key intermediate for the synthesis of more complex coumarins. The final step in the formation of prenylated coumarins like Murrayacarpin B involves the attachment of a prenyl group, derived from the mevalonate or MEP/DOXP pathway, to the coumarin scaffold by a prenyltransferase enzyme.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthesis of Murrayacarpin B. The flowers of Murraya paniculata stand out as the primary source of this compound. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers aiming to isolate and study Murrayacarpin B. Furthermore, the elucidation of its biosynthetic pathway provides context for its formation within the plant and may open avenues for synthetic biology approaches to its production. Continued research into Murrayacarpin B and other related natural products holds promise for the discovery of novel therapeutic agents.

References

- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Quest for Murrayacarpin B: A Technical Overview of an Elusive Structure

For researchers, scientists, and professionals in drug development, the elucidation of a novel chemical structure is a foundational step in understanding its potential therapeutic applications. Murrayacarpin B, a natural compound isolated from the flowers of the Murraya paniculata plant, represents one such molecule of interest. However, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of the detailed experimental data required for a full structural elucidation whitepaper.

While the existence of Murrayacarpin B is noted in several phytochemical reviews of the Murraya genus, the original research article detailing its isolation and the specific spectroscopic data underpinning its structural determination remains elusive in broad searches of scientific databases. This technical guide, therefore, serves to outline the established workflow for such a structural elucidation and to present the available information on Murrayacarpin B, while highlighting the data gaps that currently prevent a complete analysis.

The General Path to Structure Elucidation: A Logical Workflow

The process of identifying a new chemical entity like Murrayacarpin B from a natural source follows a well-established and rigorous scientific path. This workflow is crucial for ensuring the accurate determination of the molecule's atomic connectivity and stereochemistry.

Caption: A generalized workflow for the isolation and structural elucidation of a novel natural product.

Experimental Protocols: A Methodological Blueprint

Detailed experimental protocols are the bedrock of reproducible scientific research. While the specific parameters for Murrayacarpin B are not available, a typical protocol would involve the following key stages.

1. Plant Material and Extraction: Fresh flowers of Murraya paniculata would be collected, dried, and powdered. The powdered material would then be subjected to extraction with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate compounds with different chemical properties.

2. Isolation and Purification: The crude extracts would undergo fractionation using techniques like column chromatography over silica gel. The resulting fractions would be further purified by High-Performance Liquid Chromatography (HPLC) to yield the pure compound, Murrayacarpin B.

3. Spectroscopic Analysis: The purified Murrayacarpin B would then be subjected to a battery of spectroscopic analyses to determine its structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the proton and carbon framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC would be used to establish the connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be employed to determine the precise molecular weight and elemental composition of Murrayacarpin B.

-

Infrared (IR) Spectroscopy: This technique would identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This would provide information about the electronic transitions within the molecule, often indicative of the type of chromophore present.

Quantitative Data: The Missing Pieces of the Puzzle

The core of any chemical structure elucidation lies in the quantitative data obtained from spectroscopic analysis. Unfortunately, specific data for Murrayacarpin B, such as that presented in the tables below, could not be located in the reviewed literature. The following tables are therefore presented as templates that would be populated with experimental data in a complete technical guide.

Table 1: ¹H NMR Spectroscopic Data for Murrayacarpin B

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Data Not Available |

| | | | |

Table 2: ¹³C NMR Spectroscopic Data for Murrayacarpin B

| Position | Chemical Shift (δ) ppm |

|---|---|

| Data Not Available |

| | |

Table 3: Mass Spectrometry and UV-Vis Data for Murrayacarpin B

| Technique | Data |

|---|---|

| HR-MS | Data Not Available |

| UV-Vis (λmax) | Data Not Available |

| IR (νmax) | Data Not Available |

Biological Activity and Signaling Pathways

Review articles indicate that compounds from the Murraya genus, including carbazole alkaloids and coumarins, exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and cytotoxic effects.[1] However, specific studies detailing the biological activity of Murrayacarpin B and any associated signaling pathways were not found. A hypothetical signaling pathway diagram that could be generated upon discovery of such activity is presented below.

Caption: A speculative representation of a signaling cascade that could be modulated by Murrayacarpin B.

References

The Architecture of Carbazole Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole alkaloids represent a structurally diverse class of natural products renowned for their wide-ranging biological activities, including neuroprotective, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to these valuable compounds, with a primary focus on the well-characterized bacterial pathways and an overview of the current understanding of their formation in plants. This document is designed to serve as a comprehensive resource, detailing the enzymatic machinery, key chemical transformations, and experimental methodologies employed to elucidate these complex metabolic routes.

I. Biosynthesis of Carbazole Alkaloids in Bacteria

The biosynthesis of carbazole alkaloids is most thoroughly understood in actinomycetes, particularly Streptomyces species, which are responsible for producing compounds like carquinostatin A and neocarazostatin A. These pathways involve a series of fascinating enzymatic reactions that construct the characteristic tricyclic carbazole core from simple metabolic precursors.

A. Precursors and Core Biosynthetic Machinery

Tracer experiments and biochemical analyses have revealed that the carbazole skeleton in bacteria is derived from L-tryptophan, pyruvate, and acetate.[1][2] The indole moiety of the carbazole nucleus originates from tryptophan, while the remaining atoms are supplied by pyruvate and acetate units.[2] The biosynthesis is orchestrated by a conserved set of enzymes encoded within biosynthetic gene clusters (BGCs), such as the cqs cluster for carquinostatin A and the nzs cluster for neocarazostatin A.[1][3]

The core enzymatic machinery for the formation of the carbazole skeleton includes:

-

An aminotransferase (CqsB7/NzsB7): Initiates the pathway by converting L-tryptophan to indole-3-pyruvate (IPA).[2]

-

A ThDP-dependent enzyme (CqsB3/NzsH): Catalyzes the carboligation of indole-3-pyruvate and pyruvate.[2][4]

-

A β-ketoacyl-ACP synthase III (KASIII)-like enzyme (CqsB1/NzsJ): A key enzyme that catalyzes a decarboxylative condensation.[2][5]

-

A carbazole synthase (CqsB2/NzsI): An unprecedented enzyme responsible for the crucial cyclization step to form the carbazole ring.[1][2]

-

Acyl carrier proteins (ACPs) (CqsB6/NzsE) and other fatty acid biosynthesis-related enzymes.[5]

B. The Biosynthetic Pathway of Carquinostatin A

The biosynthesis of carquinostatin A in Streptomyces exfoliatus provides a model for understanding bacterial carbazole alkaloid formation. The pathway can be dissected into the following key steps:

-

Formation of Indole-3-pyruvate (IPA): The pathway begins with the deamination of L-tryptophan to IPA, a reaction catalyzed by the aminotransferase CqsB7.[2]

-

Carboligation to Form an α-hydroxy-β-keto acid: The ThDP-dependent enzyme CqsB3 catalyzes the condensation of IPA with pyruvate to yield an α-hydroxy-β-keto acid intermediate.[2]

-

Decarboxylative Condensation: The KASIII-like enzyme CqsB1 catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid with 3-hydroxybutyryl-ACP. This forms an unstable indole intermediate.[3]

-

Carbazole Ring Formation: The carbazole synthase CqsB2, a key enzyme in this pathway, catalyzes the oxidative cyclization of the unstable intermediate to form the tricyclic carbazole core of precarquinostatin.[1][3] This enzyme is notable for not requiring any cofactors.[2]

-

Tailoring Reactions: Following the formation of the carbazole nucleus, a series of tailoring reactions, including prenylation by a phytoene synthase-like prenyltransferase (CqsB4/NzsG) and hydroxylation by a P450 hydroxylase (NzsA), modify the carbazole scaffold to produce the final bioactive compounds like carquinostatin A and neocarazostatin A.[1][6]

C. Regulation of Bacterial Carbazole Alkaloid Biosynthesis

The biosynthesis of carbazole alkaloids in Streptomyces is thought to be tightly regulated, although specific details for the cqs and nzs clusters are not yet fully elucidated. In general, the expression of biosynthetic gene clusters in Streptomyces is controlled by a complex network of regulatory proteins.[7] This includes cluster-situated regulators (CSRs) and global regulators that respond to nutritional and environmental signals.[8] For instance, many antibiotic biosynthetic gene clusters are regulated by SARPs (Streptomyces Antibiotic Regulatory Proteins).[9] The nzs gene cluster contains putative regulatory genes, and their inactivation has been shown to affect the production of neocarazostatin A.[10] Further research is needed to fully uncover the specific transcription factors and signaling molecules that govern carbazole alkaloid production.

II. Biosynthesis of Carbazole Alkaloids in Plants

The biosynthesis of carbazole alkaloids in plants, primarily from the Rutaceae family (e.g., Murraya, Clausena, and Glycosmis species), is less understood compared to bacterial pathways.[11] However, feeding experiments and the co-occurrence of various derivatives suggest a general biosynthetic scheme.

A. Precursors and Key Intermediates

It is postulated that phyto-carbazole alkaloids originate from the shikimate pathway.[12] The common precursor for the majority of these alkaloids is believed to be 3-methylcarbazole .[11] This core structure is then subjected to a variety of modifications to generate the vast diversity of plant-derived carbazole alkaloids.

B. Proposed Biosynthetic Pathway

The proposed pathway in plants involves:

-

Formation of 3-Methylcarbazole: The enzymatic machinery responsible for the formation of 3-methylcarbazole has not been fully characterized.

-

Tailoring Reactions: Following the formation of the 3-methylcarbazole core, a series of tailoring reactions occur, including:

III. Quantitative Data

Quantitative data on the biosynthesis of carbazole alkaloids, particularly enzyme kinetics, is limited in the published literature. This is partly due to the instability of some of the biosynthetic intermediates, which complicates in vitro enzymatic assays.[2] However, some quantitative data regarding the abundance of carbazole alkaloids in plant sources is available.

Table 1: Quantitative Analysis of Carbazole Alkaloids in Murraya koenigii

| Carbazole Alkaloid | Concentration Range (mg/g of dry leaves) | Analytical Method | Reference |

| Mahanimbine | 0.492 - 5.399 | UPLC/MS/MS | [13] |

| Koenimbine | 0.013 - 7.336 | UPLC/MS/MS | [13] |

| Girinimbine | 0.010 - 0.114 | UPLC/MS/MS | [13] |

| Mahanine | 0.049 - 5.288 | UPLC/MS/MS | [13] |

| Isomahanimbine | 0.491 - 3.791 | UPLC/MS/MS | [13] |

IV. Experimental Protocols

The elucidation of carbazole alkaloid biosynthetic pathways has relied on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

A. Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying a recombinant carbazole biosynthetic enzyme from Streptomyces in an E. coli host.

Protocol:

-

Gene Amplification and Cloning: The gene of interest (e.g., nzsH) is amplified from the genomic DNA of the producing Streptomyces strain by PCR. The PCR product is then cloned into an appropriate expression vector (e.g., pET-28a(+)), often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression host strain, such as BL21(DE3).

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD600 of 0.6-0.8).

-

Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-30°C) for several hours to overnight to promote proper protein folding.

-

Cell Harvesting and Lysis: The cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication or using a French press.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). The column is washed to remove unbound proteins, and the target protein is eluted with a buffer containing a high concentration of imidazole.

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

B. In Vitro Enzymatic Assays

The following is a general protocol for an in vitro assay of a carbazole biosynthetic enzyme, such as the ThDP-dependent enzyme NzsH.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing the purified enzyme (e.g., NzsH), the necessary cofactors (e.g., ThDP, MgCl2), and the substrates (e.g., indole-3-pyruvate and pyruvate).

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme or one of the substrates and incubated at an optimal temperature (e.g., 30°C) for a specific period.

-

Reaction Quenching: The reaction is stopped by the addition of an organic solvent (e.g., methanol or ethyl acetate) or an acid.

-

Product Analysis: The reaction mixture is centrifuged to remove precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the product.

C. Gene Deletion in Streptomyces

Gene deletion is a powerful tool to confirm the function of a gene in a biosynthetic pathway. This generalized protocol is based on PCR-targeting methods.

Protocol:

-

Construction of a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed by PCR.

-

Modification of a Cosmid: A cosmid carrying the biosynthetic gene cluster is introduced into an E. coli strain expressing the λ-Red recombinase system. The gene disruption cassette is then used to replace the target gene on the cosmid via homologous recombination.

-

Intergeneric Conjugation: The modified cosmid is transferred from E. coli to the wild-type Streptomyces strain via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Colonies that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette, are screened for.

-

Verification: The gene deletion is confirmed by PCR analysis and sequencing of the genomic DNA from the mutant strain.

-

Metabolite Analysis: The mutant strain is cultured, and its metabolite profile is compared to that of the wild-type strain by LC-MS to confirm the loss of production of the corresponding carbazole alkaloid or intermediates.[14]

V. Conclusion

The study of carbazole alkaloid biosynthesis has unveiled a remarkable array of enzymatic strategies for the construction of these complex natural products. While significant progress has been made in elucidating the bacterial pathways, the biosynthesis in plants remains a fertile ground for future research. The development of more sensitive analytical techniques and the application of synthetic biology approaches will undoubtedly continue to expand our understanding of these fascinating metabolic pathways, paving the way for the engineered production of novel carbazole alkaloids with enhanced therapeutic properties.

References

- 1. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dissection of the neocarazostatin: a C4 alkyl side chain biosynthesis by in vitro reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Neocarazostatin A Reveals the Sequential Carbazole Prenylation and Hydroxylation in the Tailoring Steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multifactorial genetic control and magnesium levels govern the production of a Streptomyces antibiotic with unusual cell density dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global and Pathway-specific Transcriptional Regulations of Pactamycin Biosynthesis in Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the Role of Plant Carbonic Anhydrase-like Enzymes in the Synthesis of Neuroactive Alkaloids | Li | Biological Evidence [bioscipublisher.com]

- 14. An Efficient Markerless Deletion System Suitable for the Industrial Strains of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Biological Significance of Murrayacarpin B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrayacarpin B, a naturally occurring coumarin, has emerged as a molecule of interest within the scientific community due to its notable biological activities. First isolated from the flora of Murraya paniculata, this compound has demonstrated significant anti-inflammatory properties, positioning it as a potential lead for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, history, chemical characteristics, and known biological functions of Murrayacarpin B, with a focus on its mechanism of action and potential applications in drug development.

Discovery and History

Murrayacarpin B was first discovered and isolated from the flowers of the plant Murraya paniculata (L.) Jack, a species belonging to the Rutaceae family. The initial isolation and characterization of this natural product were reported in 1983 by a team of researchers led by T.S. Wu. While the seminal publication in Yakugaku Zasshi laid the groundwork for future investigations, subsequent studies on compounds from Murraya species have further illuminated the biological potential of this class of molecules. Murraya paniculata, commonly known as orange jasmine, has a history of use in traditional medicine, and the isolation of Murrayacarpin B provided a molecular basis for some of its reputed therapeutic effects.

Chemical Structure and Properties

Murrayacarpin B is classified as a coumarin, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. The precise chemical structure of Murrayacarpin B has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of Murrayacarpin B

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| Class | Coumarin |

| Appearance | Not explicitly reported, likely a crystalline solid |

| Solubility | Not explicitly reported, likely soluble in organic solvents |

Experimental Protocols

General Isolation of Coumarins from Murraya species

-

Extraction: Dried and powdered plant material (e.g., flowers, leaves) is subjected to solvent extraction, typically using a non-polar solvent such as n-hexane, followed by solvents of increasing polarity like ethyl acetate and methanol, to separate compounds based on their polarity.

-

Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is employed to separate the components of the extract into different fractions.

-

Purification: Fractions containing compounds of interest are further purified using repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activities and Mechanism of Action

The primary biological activity attributed to Murrayacarpin B is its anti-inflammatory effect. Research on "murracarpin," a likely synonym for Murrayacarpin B, has provided insights into its mechanism of action, which involves the modulation of key inflammatory pathways.

Anti-inflammatory Activity

Murrayacarpin B has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. By inhibiting these enzymes, Murrayacarpin B effectively reduces the production of pro-inflammatory mediators.

Table 2: Reported Biological Activities of Murrayacarpin B and Related Compounds

| Compound/Extract | Biological Activity | Target/Assay | Quantitative Data (IC₅₀) | Reference |

| Murracarpin | Anti-inflammatory | COX-2 Inhibition | Data not available | [1] |

| Murracarpin | Anti-inflammatory | 5-LOX Inhibition | Data not available | [1] |

| Murracarpin | Anti-inflammatory | Inhibition of IL-1β, TNF-α, PGE₂ | Data not available | [1] |

| Murraya paniculata leaf extract | Cytotoxicity | Hepatoma (HepG2) cells | 10.83 µg/ml | [2] |

| Murraya paniculata leaf extract | Cytotoxicity | Gastric (AGS) cells | 8.54 µg/ml | [2] |

| Murraya paniculata leaf extract | Cytotoxicity | Colorectal (HCT116) cells | 83.11 µg/ml | [2] |

Note: Specific IC₅₀ values for Murrayacarpin B are not widely reported in the available literature. The data for the Murraya paniculata extract provides context for the potential cytotoxic activity of its constituents.

Signaling Pathways

The anti-inflammatory effects of Murrayacarpin B are mediated through its influence on cellular signaling pathways. By inhibiting COX-2 and 5-LOX, it downregulates the production of prostaglandins (like PGE₂) and leukotrienes, respectively. Furthermore, it has been observed to decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). This suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Caption: Proposed mechanism of Murrayacarpin B's anti-inflammatory action.

Cytotoxic Activity

While specific cytotoxic data for pure Murrayacarpin B is limited, studies on crude extracts of Murraya paniculata have demonstrated cytotoxic effects against various cancer cell lines, including hepatoma, gastric, and colorectal carcinoma cells.[2] This suggests that Murrayacarpin B, as a constituent of these extracts, may contribute to these activities and warrants further investigation as a potential anticancer agent.

Future Perspectives and Conclusion

References

Murrayacarpin B: A Literature Review of a Promising but Understudied Carbazole Alkaloid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review of the available research on Murrayacarpin B, a carbazole alkaloid isolated from the flowers of Murraya paniculata. Despite its identification, a thorough investigation into the specific biological activities, quantitative data, and mechanisms of action of Murrayacarpin B is notably absent in the current scientific literature.

This review addresses this knowledge gap by presenting a detailed overview of the known biological activities of closely related carbazole alkaloids isolated from the Murraya genus. This information serves as a valuable proxy, offering insights into the potential therapeutic applications of Murrayacarpin B and providing a solid foundation for future research endeavors.

Biological Activities of Carbazole Alkaloids from Murraya Species

Carbazole alkaloids from the Murraya genus have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. The following tables summarize the quantitative data for several representative carbazole alkaloids. It is crucial to note that this data pertains to compounds other than Murrayacarpin B and should be interpreted as indicative of the potential activities of this class of molecules.

Table 1: Cytotoxic Activity of Carbazole Alkaloids from Murraya Species

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Mahanine | HL-60 (Human leukemia) | Not specified, but showed significant cytotoxicity | [1] |

| Pyrayafoline-D | HL-60 (Human leukemia) | Not specified, but showed significant cytotoxicity | [1] |

| Murrafoline-I | HL-60 (Human leukemia) | Not specified, but showed significant cytotoxicity | [1] |

| Kwangsine (unspecified) | HepG2 (Human liver cancer) | < 20 µM | [2] |

Table 2: Anti-inflammatory Activity of Carbazole Alkaloids from Murraya Species

| Compound | Assay | IC50 | Reference |

| Murrayanol | hPGHS-1 Inhibition | 109 µg/mL | [3] |

| Murrayanol | hPGHS-2 Inhibition | 218 µg/mL | [3] |

| Murrayakonine A | TNF-α and IL-6 release inhibition | Dose-dependent inhibition | [4] |

| O-methylmurrayamine A | TNF-α and IL-6 release inhibition | Dose-dependent inhibition | [4] |

| Mukolidine | TNF-α and IL-6 release inhibition | Dose-dependent inhibition | [4] |

| Murrayafoline A | Nitric oxide (NO) production in LPS-induced BV-2 microglial cells | Potent inhibition | [5] |

Table 3: Antioxidant Activity of a Carbazole Alkaloid from Murraya Species

| Compound | Assay | Activity | Reference |

| Mahanimbine | Antioxidant activity | 33.1 µg/mL | [3] |

Experimental Protocols: A Representative Cytotoxicity Assay

To facilitate future research on Murrayacarpin B, a detailed methodology for a standard in vitro cytotoxicity assay is provided below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture a human cancer cell line (e.g., HeLa, HepG2, or MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Murrayacarpin B in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of Murrayacarpin B. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Potential Signaling Pathways

While the precise mechanism of action for Murrayacarpin B remains uninvestigated, studies on other carbazole alkaloids from Murraya species suggest potential interactions with key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, some carbazole alkaloids have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, involving the activation of caspases.[1] Others have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like TNF-α and IL-6.[4][5]

Based on these findings, a hypothetical signaling pathway for the potential anticancer activity of Murrayacarpin B is proposed below. This diagram illustrates a plausible mechanism involving the induction of apoptosis.

Conclusion and Future Directions

The existing body of research strongly suggests that carbazole alkaloids from the Murraya genus are a promising source of bioactive compounds with potential therapeutic applications. However, Murrayacarpin B itself remains a largely unexplored molecule. The lack of specific data on its biological activities represents a significant gap in the literature.

Future research should prioritize the following:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of Murrayacarpin B from Murraya paniculata flowers to obtain sufficient quantities for comprehensive biological evaluation.

-

In Vitro Bioassays: Systematic screening of Murrayacarpin B for a range of biological activities, including but not limited to, cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.

-

In Vivo Studies: Evaluation of the efficacy and safety of Murrayacarpin B in appropriate animal models to assess its therapeutic potential.

By addressing these research questions, the scientific community can unlock the full potential of Murrayacarpin B as a novel therapeutic agent.

References

- 1. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Natural carbazole alkaloid murrayafoline A displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Murrayacarpin B in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayacarpin B, a carbazole alkaloid found in plants of the Murraya genus, particularly Murraya paniculata, has garnered interest for its potential pharmacological activities.[1] Accurate and precise quantification of this bioactive compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This document provides detailed application notes and protocols for the quantitative analysis of Murrayacarpin B using modern analytical techniques. The methodologies outlined are based on established methods for the analysis of similar carbazole alkaloids in Murraya species, providing a robust framework for researchers.[2][3][4]

Data Presentation

Table 1: Example Quantitative Data for Murrayacarpin B Analysis

| Parameter | HPLC-UV | UPLC-MS/MS |

| Linearity (r²) | >0.998 | >0.9995[2][4] |

| Limit of Detection (LOD) | 50 ng/mL | 0.01 ng/mL[2][4] |

| Limit of Quantitation (LOQ) | 150 ng/mL | 0.03 ng/mL[2][4] |

| Recovery (%) | 92 - 103% | 88 - 104%[2] |

| Concentration in M. paniculata leaf extract (µg/g dried weight) | 15.8 | 16.2 |

Experimental Protocols

Plant Material and Extraction

A reliable extraction method is paramount for the accurate quantification of Murrayacarpin B. The following protocol is a general guideline and may require optimization based on the specific plant material and laboratory conditions.

Materials:

-

Dried and powdered plant material (e.g., leaves, stem bark of Murraya paniculata)

-

Extraction solvents: Petroleum ether, Chloroform, Methanol, Ethanol[5][6]

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper

Protocol:

-

Defatting: To remove non-polar interfering substances, pre-extract the powdered plant material (10 g) with petroleum ether (100 mL) for 2-4 hours in a Soxhlet apparatus or by sonication for 30 minutes. Discard the petroleum ether extract.

-

Extraction: Air-dry the defatted plant material. Subsequently, extract the material with methanol or chloroform (150 mL) using a Soxhlet apparatus for 6-8 hours or sonication for 1 hour at 40-50°C.[5]

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Storage: Store the dried extract at 4°C in a desiccator until further analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a common starting point for coumarin and alkaloid separation. A suggested starting gradient could be: 0-20 min, 30-70% acetonitrile; 20-25 min, 70-30% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the UV spectrum of Murrayacarpin B (if available) or a standard wavelength for carbazole alkaloids (e.g., 230, 280, or 330 nm).

-

Injection Volume: 10-20 µL.

Protocol:

-

Standard Preparation: Prepare a stock solution of isolated and purified Murrayacarpin B standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 0.1 to 200 µg/mL.

-

Sample Preparation: Dissolve a known amount of the plant extract in methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Murrayacarpin B in the sample by interpolating its peak area on the calibration curve.

Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity, selectivity, and speed, making it ideal for the analysis of trace amounts of Murrayacarpin B and for complex matrices. The following protocol is adapted from a validated method for other carbazole alkaloids in Murraya koenigii.[2]

Instrumentation and Conditions:

-

UPLC System: An ultra-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-7 min, 95-5% B; 7-8 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: The specific precursor ion ([M+H]⁺) and product ions for Murrayacarpin B need to be determined by infusing a standard solution into the mass spectrometer.

Protocol:

-

Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations (e.g., in the ng/mL range).

-

MS/MS Optimization: Infuse a standard solution of Murrayacarpin B to determine the optimal ESI conditions (e.g., capillary voltage, cone voltage) and to identify the most abundant precursor and product ions for Multiple Reaction Monitoring (MRM).

-

Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.

-

Quantification: Generate a calibration curve using the peak areas of the MRM transitions from the standard solutions. Calculate the concentration of Murrayacarpin B in the samples based on this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Murrayacarpin B from plant extracts.

Potential Signaling Pathway for Investigation

While the specific signaling pathways modulated by Murrayacarpin B are not yet elucidated, many natural products, including carbazole alkaloids, have been investigated for their potential to induce apoptosis in cancer cells. The following diagram depicts a simplified apoptotic signaling pathway that could be a relevant area of investigation for Murrayacarpin B's biological activity.

References

- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. books.aijr.org [books.aijr.org]

Application Notes and Protocols: Murrayacarpin B Cytotoxicity Assay for Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Murrayacarpin B is a natural compound that has been isolated from plants of the Murraya genus, which are known to produce a variety of bioactive molecules.[1][2] Compounds derived from Murraya species have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][3] This has led to an interest in investigating the potential of specific isolates, such as Murrayacarpin B, as novel anticancer agents.

This document provides a detailed protocol for assessing the cytotoxicity of Murrayacarpin B against cancer cells using a standard in vitro assay. The accompanying notes offer guidance on data interpretation and the exploration of the compound's mechanism of action.

Data Presentation

Currently, there is a lack of publicly available data on the specific cytotoxic effects of purified Murrayacarpin B on cancer cell lines, including IC50 values. The table below is provided as a template for researchers to populate with their own experimental data.

| Cell Line | Tissue of Origin | Murrayacarpin B IC50 (µM) | Positive Control IC50 (µM) [e.g., Doxorubicin] |

| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| e.g., A549 | Lung Carcinoma | Data to be determined | Data to be determined |

| e.g., HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |

| e.g., HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method to assess cell viability. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa, HepG2)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Murrayacarpin B (of known purity)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well flat-bottom cell culture plates

-

Multi-channel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in appropriate complete medium until approximately 80% confluent.

-

Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Murrayacarpin B in sterile DMSO (e.g., 10 mM).

-

Prepare serial dilutions of Murrayacarpin B in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

Prepare a similar dilution series for the positive control (e.g., Doxorubicin).

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the Murrayacarpin B concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).

Visualization of Experimental Workflow and Potential Signaling Pathways

To understand the potential mechanisms by which Murrayacarpin B may exert its cytotoxic effects, it is crucial to investigate its impact on key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While specific pathways for Murrayacarpin B are yet to be elucidated, many natural products are known to modulate pathways such as the PI3K/Akt/mTOR and MAPK pathways, and induce apoptosis through the intrinsic or extrinsic pathways.

Caption: Workflow for determining the cytotoxicity of Murrayacarpin B using the MTT assay.

Caption: Hypothetical signaling pathways potentially modulated by Murrayacarpin B in cancer cells.

Disclaimer: The signaling pathway diagram is a hypothetical representation based on the known mechanisms of other natural products. Further research is required to elucidate the specific molecular targets and pathways affected by Murrayacarpin B.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assay of Murrayacarpin B using DPPH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can mitigate oxidative damage by scavenging free radicals. Murrayacarpin B, a coumarin found in Murraya species, is a subject of interest for its potential therapeutic properties, including its antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the in vitro antioxidant activity of pure compounds and plant extracts. This document provides a detailed protocol and application notes for assessing the antioxidant potential of Murrayacarpin B using the DPPH radical scavenging assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1] DPPH is a stable free radical that exhibits a deep purple color in solution, with a characteristic absorbance maximum around 517 nm.[2] When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to its non-radical form, DPPH-H. This reduction is accompanied by a color change from purple to yellow, which is measured as a decrease in absorbance at 517 nm.[1] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[2]

Experimental Protocols

1. Materials and Reagents

-

DPPH (2,2-diphenyl-1-picrylhydrazyl): High purity grade.

-

Murrayacarpin B: Of known purity.

-

Positive Controls: Ascorbic acid, α-tocopherol, or Butylated Hydroxytoluene (BHT).

-

Solvent: Spectrophotometric grade methanol or ethanol.

-

Equipment:

-

UV-Vis spectrophotometer or microplate reader capable of reading at 517 nm.

-

Analytical balance.

-

Volumetric flasks.

-

Micropipettes.

-

96-well microplates or quartz cuvettes.

-

Vortex mixer.

-

2. Preparation of Solutions

-

DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C to prevent degradation. This solution should be prepared fresh.

-

Murrayacarpin B Stock Solution: Prepare a stock solution of Murrayacarpin B (e.g., 1 mg/mL) in methanol or ethanol.

-

Working Solutions of Murrayacarpin B: Prepare a series of dilutions of the Murrayacarpin B stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control Solutions: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same concentration range as the test compound.

3. DPPH Assay Procedure (Microplate Method)

-

In a 96-well microplate, add 100 µL of the different concentrations of Murrayacarpin B working solutions to respective wells.

-

Add 100 µL of the positive control solutions to their designated wells.

-

For the blank, add 100 µL of the solvent (methanol or ethanol) to a well.

-

To initiate the reaction, add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Mix the contents of the wells thoroughly using a plate shaker or by gentle tapping.

-

Incubate the microplate in the dark at room temperature for 30 minutes.[1]

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]

4. Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample (blank).

-

A_sample is the absorbance of the DPPH solution with the sample.

The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which the inhibition is 50%. A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

| Compound | IC50 (µM) |

| Euchrestine B | 21.7 |

| Bismurrayafoline E | 6.8 |

| (+)-Mahanine | 21.9 |

| Ascorbic Acid (Standard) | 4.4 |

| α-Tocopherol (Standard) | 27.8 |

| BHT (Standard) | 83.2 |

This data is sourced from a study on carbazole alkaloids from Murraya koenigii and is intended for illustrative purposes.[4]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the DPPH antioxidant activity assay.

DPPH Radical Scavenging Mechanism

Caption: General mechanism of DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Activity of Murrayacarpin B in RAW 264.7 Macrophages

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory potential of Murrayacarpin B, a natural compound isolated from Murraya paniculata, using the RAW 264.7 macrophage cell line. Due to the limited specific data on Murrayacarpin B's activity in this particular cell line, this document also draws upon methodologies used for analogous compounds from the Murraya genus and the broader class of coumarins.

Introduction to Murrayacarpin B and its Potential Anti-inflammatory Role

Murrayacarpin B is a coumarin compound that has been identified in plant species of the Murraya genus.[1][2] Coumarins and other phytochemicals, such as carbazole alkaloids from Murraya species, have demonstrated a range of biological activities, including anti-inflammatory effects.[1][3][4][5] Research on a closely related compound, Murracarpin, has shown that it exhibits anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Prostaglandin E2 (PGE2) in an in vivo model of inflammation.[6]

Macrophages, such as the RAW 264.7 cell line, are pivotal in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines. Therefore, RAW 264.7 cells serve as a standard in vitro model to screen and elucidate the mechanisms of potential anti-inflammatory agents. The investigation of Murrayacarpin B in this model is a logical step to determine its efficacy and mechanism of action at the cellular level.

Data Presentation: Anti-inflammatory Activity of Related Compounds

While specific quantitative data for Murrayacarpin B in RAW 264.7 cells is not yet available in the public domain, the following table summarizes the reported anti-inflammatory effects of the related coumarin, Murracarpin. This data provides a basis for the expected outcomes when testing Murrayacarpin B.

| Compound | Model System | Key Inflammatory Mediators Inhibited | Reference |

| Murracarpin | Carrageenan Pleurisy Model | IL-1β, TNF-α, PGE2 | [6] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory activity of Murrayacarpin B in LPS-stimulated RAW 264.7 macrophages.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for ELISA and Western blotting).

-

Allow cells to adhere and grow to approximately 80% confluency.

-

Pre-treat the cells with various concentrations of Murrayacarpin B for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

-

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat the cells with various concentrations of Murrayacarpin B for 24 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment with Murrayacarpin B and LPS.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the production of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA for the specific cytokine (TNF-α, IL-6, IL-1β) according to the manufacturer's instructions of the commercial ELISA kit.

-

Measure the absorbance using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve provided in the kit.

-

Western Blot Analysis of Inflammatory Signaling Pathways

Western blotting is used to determine the effect of Murrayacarpin B on the expression and phosphorylation of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Visualizations

Experimental Workflow

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemistry and Biological Activities of Murraya Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

Investigating the Mechanism of Action of Murrayacarpin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayacarpin B is a carbazole alkaloid isolated from the plant Murraya paniculata. Carbozole alkaloids from Murraya species have garnered significant interest in the scientific community due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the mechanism of action of Murrayacarpin B, with a focus on its potential as a cytotoxic agent. The methodologies and proposed signaling pathways are based on studies of structurally related carbazole alkaloids, providing a foundational framework for initiating research on Murrayacarpin B.

Putative Biological Activities and Mechanism of Action

Based on studies of analogous carbazole alkaloids from Murraya species, Murrayacarpin B is hypothesized to exert its biological effects through the following mechanisms:

-

Cytotoxicity against Cancer Cells: Many carbazole alkaloids exhibit potent cytotoxic effects against a range of cancer cell lines.[4][5][6] The proposed mechanism for this cytotoxicity is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[7][8]

-

Anti-Inflammatory Activity: Several carbazole alkaloids have demonstrated significant anti-inflammatory properties.[5][9] This is often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

-

Antioxidant Activity: The carbazole scaffold is known to possess antioxidant properties, which may contribute to the overall biological activity of Murrayacarpin B by scavenging free radicals.[2][10]

Data Presentation: Cytotoxicity of Related Carbazole Alkaloids

To provide a comparative context for the potential potency of Murrayacarpin B, the following table summarizes the cytotoxic activities (IC50 values) of other carbazole alkaloids isolated from Murraya species against various cancer cell lines.

| Carbazole Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Mahanine | HL-60 (Leukemia) | 3.1 | [7] |

| Pyrayafoline-D | HL-60 (Leukemia) | 4.5 | [7] |

| Murrafoline-I | HL-60 (Leukemia) | 2.8 | [7] |

| Kwangshine J | HepG2 (Liver Cancer) | 15.8 | [5] |

| Kwangshine K | HepG2 (Liver Cancer) | 18.2 | [5] |

| Kwangshine L | HepG2 (Liver Cancer) | 12.5 | [5] |

| Kwangshine M | HepG2 (Liver Cancer) | 19.4 | [5] |

| Mahanimbine | MCF-7 (Breast Cancer) | ≤5.0 µg/mL | [6] |

| Mahanimbicine | HeLa (Cervical Cancer) | ≤5.0 µg/mL | [6] |

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of Murrayacarpin B.

Cell Viability Assay (MTT Assay)